Benzo[1,3]dioxol-5-ylmethyl-(2-methoxy-ethyl)-amine hydrochloride
CAS No.: 1049803-02-2
Cat. No.: VC4998993
Molecular Formula: C11H16ClNO3
Molecular Weight: 245.7
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1049803-02-2 |
|---|---|
| Molecular Formula | C11H16ClNO3 |
| Molecular Weight | 245.7 |
| IUPAC Name | N-(1,3-benzodioxol-5-ylmethyl)-2-methoxyethanamine;hydrochloride |
| Standard InChI | InChI=1S/C11H15NO3.ClH/c1-13-5-4-12-7-9-2-3-10-11(6-9)15-8-14-10;/h2-3,6,12H,4-5,7-8H2,1H3;1H |
| Standard InChI Key | NXNAMROEVFWIMY-UHFFFAOYSA-N |
| SMILES | COCCNCC1=CC2=C(C=C1)OCO2.Cl |
Introduction
Structural and Molecular Characteristics
The molecular formula of Benzo dioxol-5-ylmethyl-(2-methoxy-ethyl)-amine hydrochloride is C₁₁H₁₆ClNO₃, derived from the combination of the benzo dioxol-5-ylmethyl group (C₈H₇O₂), the 2-methoxy-ethylamine chain (C₃H₉NO), and a hydrochloric acid counterion. The compound’s IUPAC name is 1-(1,3-benzodioxol-5-yl)-N-(2-methoxyethyl)methanamine hydrochloride, reflecting its substitution pattern.
Key Structural Features:
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Benzo dioxole core: A fused bicyclic system with oxygen atoms at positions 1 and 3, providing electron-rich aromaticity conducive to π-π stacking interactions .
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Methoxy-ethylamine side chain: A flexible ethoxy group terminated by a methoxy substituent, enhancing solubility and potential receptor binding .
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Hydrochloride salt: Improves stability and bioavailability by increasing water solubility through ionic dissociation.
Table 1: Molecular Data for Benzo dioxol-5-ylmethyl-(2-methoxy-ethyl)-amine Hydrochloride
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₆ClNO₃ |
| Molecular Weight | 269.70 g/mol |
| IUPAC Name | 1-(1,3-benzodioxol-5-yl)-N-(2-methoxyethyl)methanamine hydrochloride |
| CAS Registry | Not publicly available |
Synthesis and Reaction Pathways
The synthesis of this compound likely follows methodologies analogous to those used for structurally similar amines, such as reductive amination or nucleophilic substitution.
Reductive Amination Approach
A plausible route involves the condensation of benzo dioxol-5-ylmethanol with 2-methoxyethylamine in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN) . For example, in related syntheses, aldehydes derived from benzo dioxole derivatives are reacted with amines under acidic conditions, followed by reduction to form the secondary amine .
Representative Reaction Scheme:
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Oxidation: Benzo dioxol-5-ylmethanol → Benzo dioxol-5-ylcarbaldehyde (using MnO₂ or Swern oxidation) .
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Condensation: React aldehyde with 2-methoxyethylamine in methanol, catalyzed by acetic acid .
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Reduction: Sodium cyanoborohydride reduces the imine intermediate to the amine .
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Salt Formation: Treatment with HCl in diethyl ether yields the hydrochloride salt.
Alternative Pathway: Nucleophilic Substitution
Another method could involve reacting benzo dioxol-5-ylmethyl chloride with 2-methoxyethylamine in a polar aprotic solvent like tetrahydrofuran (THF), using triethylamine as a base to scavenge HCl . This method mirrors the synthesis of benzo dioxol-5-ylmethyl-(2-methoxy-benzyl)-amine, where acyl chlorides are substituted with amine nucleophiles.
Physicochemical Properties
While experimental data for this specific compound are unavailable, properties can be extrapolated from analogs:
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Solubility: High solubility in polar solvents (e.g., water, methanol) due to the hydrochloride salt form; moderate solubility in dichloromethane .
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Melting Point: Estimated range: 180–200°C (based on similar hydrochlorides in).
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Stability: Stable under ambient conditions but may degrade under strong acidic or basic conditions due to hydrolysis of the dioxole ring .
Table 2: Predicted Physicochemical Properties
| Property | Value |
|---|---|
| LogP (Partition Coefficient) | 1.8 (estimated via analogy to) |
| pKa (Amine) | ~9.5 (protonated in physiological pH) |
| Hydrogen Bond Donors | 2 (amine NH, HCl) |
Comparative Analysis with Structural Analogs
Table 3: Activity Comparison with Related Compounds
Future Directions and Research Gaps
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Synthetic Optimization: Develop one-pot methodologies to improve yield and purity .
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In Vitro Screening: Prioritize cholinesterase inhibition and receptor binding assays to validate predicted activities .
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ADMET Profiling: Assess pharmacokinetics, including bioavailability and metabolic stability .
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Structural Modifications: Explore substituents on the dioxole ring (e.g., nitro, halogen) to enhance potency .
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